3-Fluoro-4-nitro-o-xylene 3-Fluoro-4-nitro-o-xylene
Brand Name: Vulcanchem
CAS No.: 3013-30-7
VCID: VC3792702
InChI: InChI=1S/C8H8FNO2/c1-5-3-4-7(10(11)12)8(9)6(5)2/h3-4H,1-2H3
SMILES: CC1=C(C(=C(C=C1)[N+](=O)[O-])F)C
Molecular Formula: C8H8FNO2
Molecular Weight: 169.15 g/mol

3-Fluoro-4-nitro-o-xylene

CAS No.: 3013-30-7

Cat. No.: VC3792702

Molecular Formula: C8H8FNO2

Molecular Weight: 169.15 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-4-nitro-o-xylene - 3013-30-7

Specification

CAS No. 3013-30-7
Molecular Formula C8H8FNO2
Molecular Weight 169.15 g/mol
IUPAC Name 3-fluoro-1,2-dimethyl-4-nitrobenzene
Standard InChI InChI=1S/C8H8FNO2/c1-5-3-4-7(10(11)12)8(9)6(5)2/h3-4H,1-2H3
Standard InChI Key FBALYFOBRZLOET-UHFFFAOYSA-N
SMILES CC1=C(C(=C(C=C1)[N+](=O)[O-])F)C
Canonical SMILES CC1=C(C(=C(C=C1)[N+](=O)[O-])F)C

Introduction

Structural Characteristics and Molecular Properties

Molecular Formula and Connectivity

3-Fluoro-4-nitro-o-xylene has the molecular formula C8H8FNO2\text{C}_8\text{H}_8\text{FNO}_2, with a molar mass of 169.15 g/mol. Its IUPAC name, 3-fluoro-1,2-dimethyl-4-nitrobenzene, reflects the positions of the substituents on the aromatic ring . The SMILES notation CC1=C(C(=C(C=C1)[N+](=O)[O-])F)C\text{CC1=C(C(=C(C=C1)[N+](=O)[O-])F)C} confirms the ortho-dimethyl arrangement relative to the nitro and fluorine groups .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC8H8FNO2\text{C}_8\text{H}_8\text{FNO}_2
InChI KeyFBALYFOBRZLOET-UHFFFAOYSA-N
Predicted Collision Cross-Section (Ų)129.7 ([M+H]+ adduct)

Electronic and Steric Effects

The electron-withdrawing nitro group deactivates the aromatic ring, directing electrophilic substitutions to the meta and para positions relative to itself. Conversely, the fluorine atom exerts an ortho/para-directing influence, creating a competitive electronic landscape that favors specific reaction pathways .

Synthesis and Industrial Production

Continuous-Flow Industrial Methods

Industrial production likely employs continuous-flow nitration systems to enhance yield and safety. Such systems optimize parameters like acid concentration (70–90% HNO3\text{HNO}_3) and residence time, achieving throughputs exceeding 800 g/h with yields >90% . These methods minimize byproducts such as di-nitrated isomers, which are challenging to separate via traditional batch processing.

Chemical Reactivity and Functional Transformations

Reduction and Oxidation Pathways

  • Reduction: Catalytic hydrogenation (e.g., H2/Pd-C\text{H}_2/\text{Pd-C}) reduces the nitro group to an amine, yielding 3-fluoro-4-amino-o-xylene. This intermediate is valuable in pharmaceutical synthesis .

  • Oxidation: Strong oxidants like KMnO4\text{KMnO}_4 convert methyl groups to carboxylic acids, forming 3-fluoro-4-nitrobenzoic acid—a precursor for polymer synthesis .

Applications in Scientific Research

Pharmaceutical Intermediates

The compound’s nitro and fluorine groups make it a versatile building block for antitumor agents and enzyme inhibitors. For example, derivatives have shown promise in modulating kinase activity in preclinical studies .

Agrochemical Development

3-Fluoro-4-nitro-o-xylene serves as a precursor to herbicides targeting acetyl-CoA carboxylase, a critical enzyme in plant lipid biosynthesis. Its fluorine atom enhances metabolic stability, prolonging herbicidal activity .

HazardPrecautionary Measures
Skin ContactWash with soap/water; remove contaminated clothing
Eye ExposureRinse cautiously with water for 15 minutes
InhalationMove to fresh air; seek medical attention

Occupational Exposure Limits

The occupational exposure band (OEB) for this compound is rated E, requiring stringent controls to maintain airborne concentrations below 0.01 mg/m³ . Engineering controls such as fume hoods and closed-system processing are mandatory in industrial settings.

Regulatory and Compliance Status

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